![molecular formula C15H15N3O4S B5673396 4-(acetylamino)-N-[4-(aminosulfonyl)phenyl]benzamide](/img/structure/B5673396.png)
4-(acetylamino)-N-[4-(aminosulfonyl)phenyl]benzamide
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Overview
Description
4-(acetylamino)-N-[4-(aminosulfonyl)phenyl]benzamide is an organic compound that features both acetylamino and aminosulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-N-[4-(aminosulfonyl)phenyl]benzamide typically involves the following steps:
Sulfonation: The addition of the sulfonyl group to the benzene ring.
Coupling Reaction: The final step involves coupling the acetylated and sulfonated benzene rings to form the desired compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(acetylamino)-N-[4-(aminosulfonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(acetylamino)-N-[4-(aminosulfonyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N-[4-(aminosulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The acetylamino and aminosulfonyl groups can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(acetylamino)benzenesulfonamide: Similar structure but lacks the additional benzamide group.
N-(4-aminophenyl)acetamide: Similar structure but lacks the sulfonyl group.
Uniqueness
4-(acetylamino)-N-[4-(aminosulfonyl)phenyl]benzamide is unique due to the presence of both acetylamino and aminosulfonyl groups on the benzene rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-acetamido-N-(4-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-10(19)17-12-4-2-11(3-5-12)15(20)18-13-6-8-14(9-7-13)23(16,21)22/h2-9H,1H3,(H,17,19)(H,18,20)(H2,16,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXKNBJYSZIQHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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